2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate: A related compound used in copolymer synthesis.
2-(4-tert-butylphenoxy)cyclohexanol: Another compound with a similar phenoxy group.
Uniqueness
2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C25H25N3O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O3S2/c1-5-13-28-23(30)19(33-24(28)32)15-18-21(26-20-8-6-7-14-27(20)22(18)29)31-17-11-9-16(10-12-17)25(2,3)4/h6-12,14-15H,5,13H2,1-4H3/b19-15- |
InChI Key |
RDFINKYSXODUDW-CYVLTUHYSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)SC1=S |
Origin of Product |
United States |
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